7-Chloro-8-fluorochroman-4-one
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Overview
Description
7-Chloro-8-fluorochroman-4-one is a heterocyclic compound that belongs to the chromanone family. Chromanones are known for their diverse biological activities and are used as building blocks in medicinal chemistry .
Preparation Methods
The synthesis of 7-Chloro-8-fluorochroman-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-chloro-4-fluorophenol with ethyl acetoacetate in the presence of a base can lead to the formation of the desired chromanone . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
7-Chloro-8-fluorochroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert the chromanone to its corresponding alcohol derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-Chloro-8-fluorochroman-4-one has a wide range of scientific research applications:
Chemistry: It serves as a versatile scaffold for the synthesis of novel compounds with potential biological activities.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-8-fluorochroman-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or bind to receptors, leading to modulation of biological pathways. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
7-Chloro-8-fluorochroman-4-one can be compared with other similar compounds such as:
Chroman-4-one: Lacks the chlorine and fluorine atoms, resulting in different reactivity and biological activities.
Thiochroman-4-one: Contains a
Biological Activity
7-Chloro-8-fluorochroman-4-one is a synthetic organic compound notable for its unique chroman structure, which comprises a benzene ring fused to a saturated five-membered ring containing an oxygen atom. The halogen substituents (chlorine and fluorine) on this compound significantly influence its chemical properties and biological activities, making it a subject of interest in medicinal chemistry.
Inhibition of Cytochrome P450 Enzymes
Research indicates that this compound exhibits significant biological activity primarily as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a crucial role in drug metabolism, and its inhibition can lead to altered pharmacokinetics of co-administered drugs. Such interactions highlight the importance of this compound in pharmacological studies and potential drug-drug interactions .
Interaction Studies
Interaction studies have shown that this compound can affect the metabolism of various drugs through its inhibitory action on cytochrome P450 enzymes. This property is critical for optimizing therapeutic regimens and assessing potential drug interactions.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds, highlighting their chemical properties and biological activities:
Compound Name | CAS Number | Similarity | Key Features |
---|---|---|---|
5-Chloro-8-fluorochroman-4-one | 1273653-86-3 | 0.95 | Exhibits similar halogenation properties |
6-Chloro-8-fluorochroman-4-one | 1092350-27-0 | 0.91 | Different position of chlorine affects activity |
6-Fluorochroman-8-carbaldehyde | 82060-91-1 | 0.88 | Contains an aldehyde functional group |
5-Bromo-8-fluorochroman-4-one | Not provided | Not listed | Bromine substitution may alter biological effects |
This table illustrates the uniqueness of this compound due to its specific halogen placements and resultant biological activities.
Case Studies and Research Findings
Several studies have explored the pharmacological implications of compounds similar to this compound. For instance, research has indicated that modifications in the chroman structure can lead to variations in biological activity, particularly concerning enzyme inhibition .
In one study, compounds with similar chroman structures were synthesized and tested for their ability to inhibit various cytochrome P450 isoforms. The findings suggested that the positioning of halogen atoms significantly influences the inhibitory potency against CYP1A2 .
Properties
Molecular Formula |
C9H6ClFO2 |
---|---|
Molecular Weight |
200.59 g/mol |
IUPAC Name |
7-chloro-8-fluoro-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C9H6ClFO2/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2H,3-4H2 |
InChI Key |
MRTHHLDESWDYOR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1=O)C=CC(=C2F)Cl |
Origin of Product |
United States |
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